5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one
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Overview
Description
5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one is a synthetic organic compound that belongs to the class of pyrazolidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one typically involves the reaction of 4-chlorobenzaldehyde with 2-propylpentanoic acid and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one: Known for its diverse biological activities.
5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-thione: Similar structure but with a sulfur atom replacing the oxygen in the pyrazolidinone ring.
5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-amine: Contains an amine group instead of a ketone.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
5-(4-Chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one is a pyrazolidinone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article aims to synthesize existing research findings related to the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C16H20ClN3O. Its structure features a pyrazolidinone core, which is essential for its biological activity. The presence of the 4-chlorophenyl group is significant, as halogenated phenyl rings are often associated with enhanced pharmacological properties.
Anti-inflammatory Properties
Research indicates that derivatives of pyrazolidinones exhibit significant anti-inflammatory effects. One study highlighted that similar compounds can inhibit nitric oxide (NO) production in activated microglial cells, suggesting a mechanism through which these compounds may protect against neuroinflammation . The inhibition of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been documented, indicating potential therapeutic applications in conditions like Parkinson's disease .
Neuroprotective Effects
The neuroprotective potential of pyrazolidinone derivatives has been explored in various models. For instance, compounds similar to this compound have shown efficacy in protecting dopaminergic neurons from degeneration induced by neurotoxic agents like MPTP. These effects are mediated through the modulation of signaling pathways involving NF-κB and p38 MAPK, which are crucial in inflammatory responses in the nervous system .
Case Studies
- Neuroinflammation Model : In vitro studies using lipopolysaccharide (LPS)-stimulated microglial cells demonstrated that treatment with pyrazolidinone derivatives led to a significant reduction in the release of pro-inflammatory cytokines. This suggests that these compounds can effectively mitigate neuroinflammatory responses .
- Animal Studies : In vivo experiments involving MPTP-induced neurotoxicity showed that prophylactic administration of pyrazolidinone derivatives resulted in improved behavioral outcomes and reduced neuronal loss, indicating their potential as neuroprotective agents in models of neurodegeneration .
Pharmacological Mechanisms
The biological activity of this compound can be attributed to several pharmacological mechanisms:
- Inhibition of Pro-inflammatory Pathways : The compound appears to inhibit key inflammatory pathways by suppressing the activation of NF-κB and reducing the expression of inflammatory mediators.
- Antioxidant Activity : Some studies suggest that pyrazolidinone derivatives may also exhibit antioxidant properties, contributing to their neuroprotective effects by scavenging free radicals and reducing oxidative stress .
Properties
CAS No. |
740812-30-0 |
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Molecular Formula |
C17H23ClN2O2 |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1-(2-propylpentanoyl)pyrazolidin-3-one |
InChI |
InChI=1S/C17H23ClN2O2/c1-3-5-13(6-4-2)17(22)20-15(11-16(21)19-20)12-7-9-14(18)10-8-12/h7-10,13,15H,3-6,11H2,1-2H3,(H,19,21) |
InChI Key |
OQOAHJJTTPMKKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)N1C(CC(=O)N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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